2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide

Description

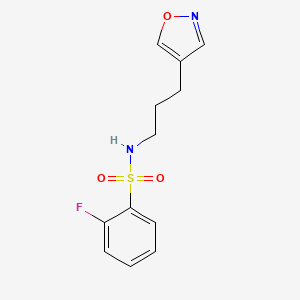

2-Fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide is a sulfonamide derivative characterized by a 2-fluorobenzenesulfonamide core linked to a propyl chain terminating in an isoxazol-4-yl group. Its molecular formula is C₁₂H₁₃FN₂O₃S, with a calculated molecular weight of 284.31 g/mol. Sulfonamides are widely studied for their pharmacological activities, including enzyme inhibition and receptor modulation, though specific data for this compound remain undisclosed in available literature.

Properties

IUPAC Name |

2-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O3S/c13-11-5-1-2-6-12(11)19(16,17)15-7-3-4-10-8-14-18-9-10/h1-2,5-6,8-9,15H,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSYNTCJBYQOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCCCC2=CON=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and a β-diketone or its equivalent.

Attachment of the Propyl Chain: The isoxazole ring is then linked to a propyl chain through a nucleophilic substitution reaction.

Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction, often using reagents like Selectfluor.

Formation of the Sulfonamide Group: Finally, the sulfonamide group is formed by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Biology: The compound is used in biological assays to study its effects on various cellular pathways.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates . The fluoro group enhances the compound’s binding affinity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide with analogous compounds from patent and commercial sources:

Key Observations:

- Molecular Weight : The target compound has the lowest molecular weight (284.31 g/mol), suggesting better bioavailability compared to the larger patent compound (616.9 g/mol) and the benzamide derivative (374.41 g/mol) .

- Fluorine Substitution : All three compounds incorporate fluorine, but its position varies. The target compound’s 2-fluoro group on benzene may optimize steric and electronic interactions in enzyme binding compared to 3-fluorophenyl in Example 57 .

Hypothetical Pharmacological Implications

While direct activity data for the target compound are unavailable, structural analogs provide clues:

- Example 57’s Kinase Inhibition : The patent compound’s pyrazolo-pyrimidinyl-chromen core is common in kinase inhibitors (e.g., CDK or Aurora kinases). The target compound’s simpler structure may trade potency for improved pharmacokinetics .

- Benzoxazole Derivatives : Benzoxazoles () are associated with antimicrobial and anticancer activities. The target’s isoxazole may offer similar benefits with reduced toxicity .

Biological Activity

2-Fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide is a benzenesulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of a fluorine atom and an isoxazole ring, suggests possible interactions with biological targets, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide is , with a molecular weight of approximately 328.36 g/mol. The presence of the sulfonamide group is significant as it is known for its role in various biological activities, including antibacterial and anti-inflammatory effects.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of lipoxygenases (LOXs), particularly 12-lipoxygenase (12-LOX). LOXs are crucial enzymes involved in the metabolism of arachidonic acid, leading to the production of bioactive lipid mediators that play roles in inflammation and cancer. The inhibition of 12-LOX has been linked to therapeutic effects in conditions such as diabetes and cancer .

Table 1: Biological Activities of 2-Fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide

| Activity Type | Target Enzyme | Inhibition Potency | References |

|---|---|---|---|

| Lipoxygenase Inhibition | 12-LOX | nM range | |

| Antimicrobial Activity | Various Bacteria | Moderate | |

| Anti-inflammatory | COX Pathway | Moderate |

Case Studies

- Diabetes Research : In a study examining the effects of various benzenesulfonamide derivatives on diabetic models, 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide exhibited significant reductions in inflammatory markers associated with diabetic nephropathy. The compound's ability to inhibit 12-LOX was particularly noted as a mechanism for reducing oxidative stress in pancreatic beta cells .

- Cancer Studies : Another investigation focused on the anti-cancer properties of this compound, where it demonstrated selective inhibition against cancer cell lines through modulation of the LOX pathway. This suggests potential applications in developing targeted therapies for cancer treatment .

The proposed mechanism by which 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide exerts its biological effects involves competitive inhibition at the active site of lipoxygenases. This inhibition leads to decreased production of pro-inflammatory mediators such as leukotrienes, thereby alleviating inflammation and associated symptoms in various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, and what challenges arise during its synthesis?

- Methodological Answer : The synthesis typically involves coupling a fluorinated benzenesulfonyl chloride with a 3-(isoxazol-4-yl)propylamine intermediate. Key challenges include:

- Selectivity : The fluorine atom on the benzene ring may require protection during sulfonamide bond formation to avoid side reactions (e.g., nucleophilic aromatic substitution) .

- Isoxazole Stability : The isoxazole ring is sensitive to acidic or oxidative conditions; mild reaction media (e.g., DMF at 0–5°C) are recommended .

- Purification : Use preparative HPLC with a phenyl-based column to resolve geometric isomers or byproducts, as demonstrated for analogous sulfonamides .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR can confirm the presence of the fluorine substituent and isoxazole protons. For example, the isoxazole C-H proton typically appears as a singlet near δ 8.5–9.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) ensures the molecular ion matches the exact mass (calculated using ).

- HPLC : A C18 or phenyl column with UV detection at 254 nm is effective for purity assessment (>98% recommended for biological assays) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- Enzyme Inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase or COX-2) using fluorometric assays .

- Receptor Binding : Screen for adrenoceptor activity via radioligand displacement assays, as seen in structurally related benzenesulfonamides .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish baseline safety profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Batch Analysis : Compare purity and stereochemistry (if applicable) of compound batches using chiral HPLC or X-ray crystallography .

- Assay Conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 4-fluoro-N,N-dimethylbenzenesulfonamide in ) to identify trends in substituent effects.

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?

- Methodological Answer :

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with targets like COX-2 or β-adrenoceptors, leveraging crystal structures from the PDB .

- Proteomics : Perform affinity chromatography with a biotinylated derivative to pull down binding partners, followed by LC-MS/MS identification .

- Gene Knockdown : Apply siRNA targeting putative pathways (e.g., TGF-β for antifibrotic effects) to validate MoA in cellular models .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

- Methodological Answer :

- Modular Synthesis : Replace the isoxazole with other heterocycles (e.g., pyrazole or thiazole) to assess impact on potency and selectivity .

- Fluorine Scanning : Introduce fluorine at alternative positions on the benzene ring to enhance metabolic stability or binding affinity .

- Propyl Linker Modification : Vary the alkyl chain length (e.g., ethyl vs. butyl) to evaluate effects on membrane permeability .

Q. What advanced analytical techniques are required to characterize degradation products or metabolites?

- Methodological Answer :

- LC-HRMS/MS : Identify phase I/II metabolites using human liver microsomes and compare fragmentation patterns to reference standards .

- Stability Studies : Conduct forced degradation under heat, light, and humidity, followed by NMR to track structural changes .

- Isotope Labeling : Synthesize a F-labeled analog for real-time tracking in pharmacokinetic studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

- Methodological Answer :

- Reaction Monitoring : Use in situ FTIR or LC-MS to identify intermediates and optimize reaction time/temperature .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl) for coupling steps, as variations can drastically affect yields .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. THF) to determine optimal dielectric constant for solubility .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- Methodological Answer :

- Rodent Studies : Administer orally (10–50 mg/kg) and measure plasma concentration via LC-MS/MS to calculate bioavailability .

- Tissue Distribution : Use whole-body autoradiography with C-labeled compound to assess penetration into target organs .

- Metabolite Profiling : Collect bile and urine for HRMS analysis to identify major excretion pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.